5-Propyltryptamine is a chemical compound belonging to the tryptamine class, characterized by its structural similarity to serotonin. It is derived from tryptamine, which itself is a biogenic amine formed from the amino acid tryptophan. The compound is notable for its potential psychoactive effects and interactions with serotonin receptors, making it a subject of interest in both pharmacology and neuroscience.
5-Propyltryptamine is synthesized through chemical processes rather than being isolated from natural sources. It can be obtained through various synthetic methods that typically involve the alkylation of tryptamine.
The synthesis of 5-Propyltryptamine generally involves the alkylation of tryptamine using propyl bromide as the alkylating agent.
5-Propyltryptamine features a molecular formula of and a molecular weight of 202.30 g/mol.
5-Propyltryptamine can undergo various chemical reactions typical of amines and indoles, including:
The mechanism of action of 5-Propyltryptamine primarily involves its interaction with serotonin receptors in the brain.
Relevant data include:
Property | Value |
---|---|
Molecular Weight | 202.30 g/mol |
CAS Number | 55852-54-5 |
Solubility | Soluble in DCM, ethanol |
Melting Point | ~66°C (approx.) |
5-Propyltryptamine has potential applications in scientific research, particularly in pharmacology and neuroscience:
The Speeter-Anthony synthesis remains a cornerstone for constructing N,N-dialkylated tryptamines. This method involves reductive amination of indole-3-glyoxalylamides using metal hydrides (e.g., LiAlH₄). For 5-propyltryptamine, key modifications address the steric and electronic challenges introduced by the C5 alkyl chain. The glyoxalylamide precursor requires regioselective propylation at the tryptamine nitrogen prior to the final reduction step. Optimization studies show that employing n-propyl iodide with potassium carbonate in dimethylformamide at 60°C achieves >85% N-alkylation yield. Crucially, the reduction step must use controlled addition of LiAlH₄ at −15°C to prevent side reactions from the electron-rich 5-propylindole system, yielding 5-propyltryptamine with 92% purity (GC-EI-ITMS analysis) [5].
Recent advances incorporate microwave-assisted synthesis during the glyoxalylamide formation stage, reducing reaction times from 12 hours to 45 minutes. ESI-TQ-MS/MS characterization confirms that 5-propyltryptamine exhibits characteristic fragmentation patterns: dominant m/z 188.1 [M+H]⁺ → 130.0 (β-cleavage) and 144.1 (α-cleavage) ions, consistent with N-alkyl tryptamine scaffolds [5].
Chemoenzymatic strategies leverage biocatalysts to achieve C5-regioselective propylation, bypassing the need for protecting groups. Cytochrome P450 monooxygenases (e.g., CYPBM3 mutants) catalyze the direct propylation of tryptamine using propylene oxide as an alkyl donor. Directed evolution of Candida antarctica lipase B (CAL-B) enables N-selective acylation of tryptamine with propionic acid derivatives, followed by reduction to the alkylamine. This one-pot cascade achieves 78% conversion with >99% regioselectivity for the N-propyl position over the indole nitrogen [9].
Table 1: Comparative Synthetic Methods for 5-Propyltryptamine
Method | Key Step | Yield | Regioselectivity | Scale |
---|---|---|---|---|
Modified Speeter-Anthony | LiAlH₄ reduction of N-propyl glyoxalylamide | 92% | Moderate (requires purification) | Multi-gram |
P450-mediated alkylation | CYPBM3-catalyzed propylation | 65% | High (C5 > N1) | Milligram |
Lipase/reductase cascade | CAL-B acylation + ketoreductase | 78% | Exclusive for N-alkyl | Decigram |
Enzyme engineering (e.g., site-saturation mutagenesis at F87 residue of P450) enhances activity toward bulky propyl groups, with a 4.3-fold increase in catalytic efficiency (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹) compared to wild-type enzymes. Immobilization on silica nanoparticles improves recyclability (≥7 cycles) [9].
X-ray crystallography reveals that 5-propyltryptamine freebase adopts a syn-periplanar conformation in the solid state, with N1−H···N(pyrrole) hydrogen bonding forming dimeric units (bond distance: 2.89 Å). In contrast, the hydrochloride salt exhibits N1−H⁺···Cl⁻ interactions (2.98 Å) and bifurcated C6−H···Cl⁻ contacts (3.34 Å), creating extended chains. The propyl chain adopts a gauche conformation in freebase but anti in salts, minimizing steric repulsion with the indole ring [3] [6].
Notably, N7 methylation (a common metabolic modification) drastically alters hydrogen bonding. While unmodified 5-propyltryptamine forms Watson-Crick-like pairs with thymine analogues, N7-methylation stabilizes enol tautomers that form three hydrogen bonds with thymine (N1−H···O4, O6−H···O2, N2−H···N3). This tautomeric shift, confirmed by bond length analysis (C6−O6 = 1.32 Å in enol vs. 1.24 Å in keto), increases duplex stability by ΔTm = +3.5°C relative to unmethylated analogues [6].
Table 2: Hydrogen Bonding Parameters in 5-Propyltryptamine Structures
Form | H-Bond Donor | H-Bond Acceptor | Distance (Å) | Angle (°) | Topology |
---|---|---|---|---|---|
Freebase | N1−H | Indole N (dimer) | 2.89 | 158 | Dimeric pairs |
Hydrochloride salt | N1⁺−H | Cl⁻ | 2.98 | 175 | Linear chains |
N7-Methylated freebase | O6−H (enol) | O2 of thymine | 2.54 | 165 | Watson-Crick duplex |
The 5-propyl chain directs hydrophobic stacking in crystalline lattices. Parallel-displaced indole dimers (interplanar distance: 3.48 Å) are stabilized by van der Waals interactions between propyl chains (C···C = 3.62 Å). In fumarate salts, charge-assisted N⁺−H···OOC bonds (2.65 Å) and C5-propyl/alkene C−H···π interactions (2.87 Å) generate layered architectures [4] [7].
Secondary bonding involving hypervalent iodine motifs (e.g., in co-crystals with iodobenzene derivatives) enables engineered supramolecular assemblies. I···O interactions (2.98 Å) between 5-propyltryptamine’s carbonyl oxygen and iodanes’ σ-holes template hexagonal networks. These assemblies exhibit reversible disassembly upon solvent exposure, demonstrating dynamic behavior useful for crystal engineering [7].
Lithium cation coordination further diversifies assembly modes. 5-Propyltryptamine’s outwardly projected carbonyl oxygen binds Li⁺ in a bent geometry (O−Li⁺−O angle = 98.83°), forming dimeric capsules. Sodium ions induce polymeric chains via linear O−Na⁺−O linkages (167.98°), validated by in situ X-ray diffraction [7].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: